molecular formula C8H12N2O B8300880 2-(Acetylamino-methyl)-5-methyl-pyrrole

2-(Acetylamino-methyl)-5-methyl-pyrrole

Cat. No. B8300880
M. Wt: 152.19 g/mol
InChI Key: QKRFBPOWUMYKGN-UHFFFAOYSA-N
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Patent
US04785010

Procedure details

6.0 g (0.06 mol) of acetic anhydride in 20 ml of methylene chloride are added dropwise to 6.4 g (0.06 mol) of 2-(amino-methyl)-5-methyl-pyrrole (compare Example 11) in 20 ml of methylene chloride at 10° C. After a reaction time of 2 hours at room temperature, the mixture is concentrated and the residue is chromatographed over a silica gel column.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][CH2:9][C:10]1[NH:11][C:12]([CH3:15])=[CH:13][CH:14]=1>C(Cl)Cl>[C:5]([NH:8][CH2:9][C:10]1[NH:11][C:12]([CH3:15])=[CH:13][CH:14]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6.4 g
Type
reactant
Smiles
NCC=1NC(=CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After a reaction time of 2 hours at room temperature, the mixture is concentrated
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over a silica gel column

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NCC=1NC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.